molecular formula C21H23BrN2O4 B12493770 Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12493770
M. Wt: 447.3 g/mol
InChI Key: FLGHBPCPSNGDOD-UHFFFAOYSA-N
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Description

Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a morpholine ring, and a benzoate ester, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The bromophenyl group is introduced through a bromination reaction, while the morpholine ring is incorporated via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C21H23BrN2O4

Molecular Weight

447.3 g/mol

IUPAC Name

propyl 5-[(2-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23BrN2O4/c1-2-11-28-21(26)17-14-15(7-8-19(17)24-9-12-27-13-10-24)23-20(25)16-5-3-4-6-18(16)22/h3-8,14H,2,9-13H2,1H3,(H,23,25)

InChI Key

FLGHBPCPSNGDOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)N3CCOCC3

Origin of Product

United States

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